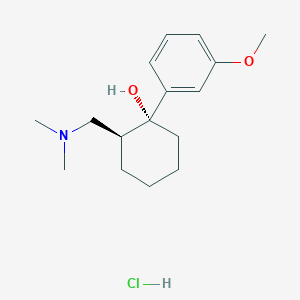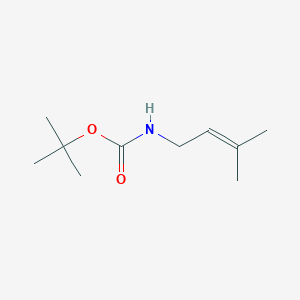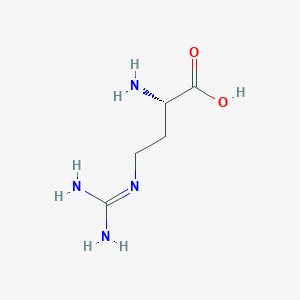
4-Methoxypyridine N-oxide
Overview
Description
4-Methoxypyridine N-oxide (4-MPN) is a highly versatile and useful compound with a wide range of applications in the scientific and industrial fields. It is a pyridine derivative with an oxygen-containing group attached to the 4-position of the pyridine ring. 4-MPN is a colorless liquid with a molecular weight of 122.14 g/mol and a boiling point of 197 °C. It has a strong, unpleasant odor and is highly soluble in water. It is used in various scientific and industrial processes, including synthesis, purification, and catalysis.
Scientific Research Applications
Bridging Ligand in Coordination Chemistry
4-Methoxypyridine N-oxide shows a unique ability to bridge silver atoms in coordination compounds. It reacts with various silver(I) salts to form 1-D coordination polymers, where it can bridge one, two, or even three silver atoms, demonstrating its versatility as a bridging ligand in the creation of novel coordination structures (Puttreddy & Steel, 2014).
Influence in Nitration Reactions
The compound plays a significant role in directing the course of nitration reactions. For instance, in the nitration of derivatives of pyridine-N-oxide, this compound influences the outcome, with nitration products varying depending on the presence of this compound. This demonstrates its potential utility in fine-tuning chemical synthesis processes (Hertog & Ammers, 2010).
Catalytic Applications
This compound shows promise in catalytic applications. It has been used in the synthesis of N-Methyl-4-pyridone, showcasing its efficacy in the catalysis of methylation reactions. Its use in such processes highlights its potential in organic synthesis and industrial chemistry (Grabowska, Zawadzki, & Syper, 2008).
Complex Formation with Boron Trifluoride
Studies have shown that this compound can form molecular complexes with boron trifluoride. This interaction is essential for understanding the donor-acceptor properties in aromatic rings and the hybridization state of oxygen atoms, which is crucial in the field of molecular chemistry (Andreev, Tafeenko, & Ivashevskaya, 2014).
Role in Sulfonylation Reactions
In the field of organic chemistry, particularly in sulfonylation reactions, this compound demonstrates effectiveness as a catalyst. It has been used to study the sequence of gossypol’s hydroxyl groups tosylation, indicating its utility in complex organic reactions (Dykun, Anishchenko, Redko, & Rybachenko, 2021).
Mechanism of Action
Target of Action
4-Methoxypyridine N-oxide is a heteroaromatic N-oxide . It is used as a nucleophilic catalyst in oligonucleotide synthesis and free radical polymerization . Therefore, its primary targets are the molecules involved in these processes.
Mode of Action
As a nucleophilic catalyst, this compound facilitates the reaction by donating an electron pair to an electrophile. This interaction results in the formation of a covalent bond with the target molecule, thereby promoting the reaction .
Biochemical Pathways
It is known to be involved in the synthesis of oligonucleotides and free radical polymerization . These processes are crucial for various biological functions, including DNA replication and the formation of polymer structures.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is catalyzing. In the case of oligonucleotide synthesis, it could lead to the formation of new DNA strands. In free radical polymerization, it could result in the formation of complex polymer structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants or catalysts. For instance, the reaction conditions for the synthesis of oligonucleotides or free radical polymerization would significantly impact the compound’s action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Methoxypyridine N-oxide plays a significant role in biochemical reactions due to its ability to act as a nucleophilic catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms a 1:1 complex with 2,4-dinitrophenol due to the formation of intermolecular hydrogen bonds between the O-H and N-O groups . This interaction highlights its potential in facilitating biochemical reactions by stabilizing transition states and intermediates.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with other molecules can alter the cellular environment, leading to changes in metabolic flux and gene expression patterns . These changes can impact various cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. For example, its interaction with bis(pinacolato)diboron reagent in CD3CN has been studied using NMR, revealing the formation of a 1:1 complex . Such interactions can lead to enzyme inhibition or activation, thereby influencing biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the infrared and Raman spectra of this compound provide insights into its thermodynamic functions and stability over a wide temperature range . These findings are essential for understanding its long-term impact on cellular processes in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects. The threshold effects observed in these studies are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a nucleophilic catalyst in oligonucleotide synthesis and free radical polymerization underscores its importance in metabolic processes . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hygroscopic nature and ability to form complexes with other molecules affect its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. The ability of this compound to form stable complexes with other biomolecules can affect its localization and subsequent biochemical effects .
Properties
IUPAC Name |
4-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFAIBPJCWFJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149956 | |
| Record name | 4-Methoxypyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-96-9 | |
| Record name | 4-Methoxypyridine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1122-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxypyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxypyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxypyridine N-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMB9SBP2LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)


